molecular formula C19H19FN4O B2467165 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 1170121-37-5

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2467165
CAS No.: 1170121-37-5
M. Wt: 338.386
InChI Key: KMOYNKQEVKWWTJ-UHFFFAOYSA-N
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Description

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring and finally the attachment of the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer or neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its versatility makes it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.

    (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-15-5-3-4-14(12-15)19(25)24-10-8-23(9-11-24)13-18-21-16-6-1-2-7-17(16)22-18/h1-7,12H,8-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOYNKQEVKWWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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